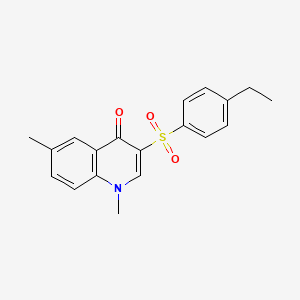![molecular formula C12H14N4O4S B2360519 1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2320456-97-9](/img/structure/B2360519.png)
1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C12H14N4O4S and its molecular weight is 310.33. The purity is usually 95%.
BenchChem offers high-quality 1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
One study explored the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, focusing on their cytoprotective properties without significant antisecretory activity in gastric models. This research indicates the compound's potential in developing treatments for ulcerative conditions (Starrett et al., 1989).
Chemical Reactions and Structural Insights
Another study detailed the reaction of carbon disulfide with cyclic amides and related compounds, highlighting the versatility of imidazolidin-2-one derivatives in chemical synthesis. This underscores the compound's role in synthesizing a variety of chemically interesting and potentially useful derivatives (Takeshima et al., 1979).
Domino Synthesis Approaches
Research on the domino elimination/nucleophilic addition in the synthesis of chiral pyrrolidines using cyclic imines as key intermediates sheds light on innovative synthesis strategies involving compounds like 1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one. This work illustrates the compound's utility in creating structurally complex and biologically relevant molecules (Flores et al., 2013).
Antitumor and Antimicrobial Applications
The synthesis and evaluation of certain 7-deazapurine and 3-deazapurine nucleosides related to the compound of interest were studied for their antileukemic activity in mice. Although not all nucleosides showed significant activity, the research provides a basis for further exploration of related compounds in cancer treatment (Ramasamy et al., 1990).
Molecular Docking and Antioxidant Activity
A study on the synthesis, molecular docking, and in vitro screening of newly synthesized derivatives, including triazolopyridine, pyridotriazine, and hybrid derivatives, highlights the compound's potential in antimicrobial and antioxidant applications. The results suggest moderate to good binding energies of ligands on target proteins, indicating the utility of these compounds in drug development and molecular biology research (Flefel et al., 2018).
Propriétés
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-3-methylsulfonylimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-21(19,20)16-6-5-15(12(16)18)11(17)14-7-9-3-2-4-13-10(9)8-14/h2-4H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLICKRFUGWPTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine dihydrochloride](/img/structure/B2360440.png)

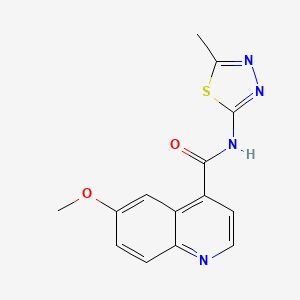

![2-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2360445.png)
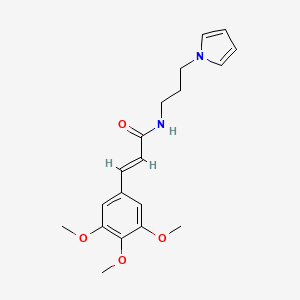
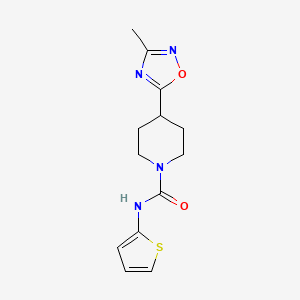
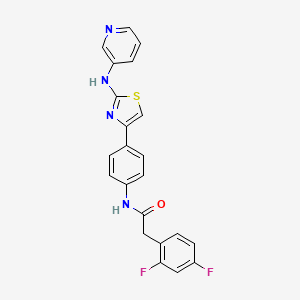
![N-(4-acetylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2360452.png)
![6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2360455.png)
![7-(1,3-Benzodioxol-5-yl)-2-(tert-butyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2360457.png)

